Nbdps

Beschreibung

Eigenschaften

CAS-Nummer |

132880-14-9 |

|---|---|

Molekularformel |

C36H60N5O13P |

Molekulargewicht |

801.9 g/mol |

IUPAC-Name |

2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+ |

InChI-Schlüssel |

MPEALQZPJOTEJL-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |

Synonyme |

1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the National Birth Defects Prevention Study (NBDPS)

Abstract: The National Birth Defects Prevention Study (NBDPS) represents one of the most significant undertakings in the United States to investigate the etiologies of major structural birth defects. Operating from 1997 to 2011, this multi-center, population-based case-control study was designed to explore the complex interplay of genetic and environmental factors contributing to congenital anomalies. This document provides a comprehensive technical overview of the this compound, detailing its study design, participant selection, data collection protocols, and analytical framework. It is intended for researchers, epidemiologists, clinicians, and professionals in drug development who require a deep understanding of the study's robust methodology and its vast repository of data, which continues to yield critical insights into the prevention of birth defects.

Introduction and Core Objectives

The National Birth Defects Prevention Study (this compound) was initiated in 1996 following a congressional directive to the Centers for Disease Control and Prevention (CDC) to establish the Centers for Birth Defects Research and Prevention (CBDRP).[1] The primary objective of the this compound was to identify environmental and genetic risk factors for more than 30 different types of major structural birth defects.[2][3] By combining data from multiple centers across the United States, the study aimed to achieve the statistical power necessary to investigate even rare defects and to explore potential gene-environment interactions.[4][5] The this compound was designed as an observational, population-based, case-control study, meaning researchers analyzed existing conditions and historical exposures without introducing interventions or treatments.[6][7]

The study's core goals were:

-

To identify maternal and paternal exposures (e.g., medications, diet, lifestyle, occupation) that may alter the risk of specific birth defects.

-

To investigate the role of genetic factors, both independently and as modifiers of environmental exposures.

-

To create a comprehensive and invaluable data and DNA repository for future research into the causes of birth defects.[5][8]

Study Design and Population

The this compound employed a rigorous population-based case-control methodology.[1] Data collection ran from 1998 to 2013, covering pregnancies that ended between October 1997 and December 2011.[3][9] The study was conducted across ten state-based centers in Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.[1][4]

Quantitative Summary of the this compound

The following tables summarize the key quantitative aspects of the study's scope and participation rates.

Table 1: this compound Operational and Population Metrics

| Metric | Value | Source(s) |

| Study Period (Deliveries) | 1997 - 2011 | [1][10] |

| Data Collection Period | 1998 - 2013 | [3][9] |

| Participating State Centers | 10 | [4] |

| Approximate Annual Births Covered | 482,000 (~10% of U.S. births) | [11] |

| Total Births in Catchment Areas | ~6,000,000 | [9] |

| Number of Birth Defects Studied | Approximately 35 | [4][5] |

Table 2: this compound Participant Enrollment and Data Collection Summary

| Participant Group | Eligible Individuals | Interviewed Participants | Interview Participation Rate | Buccal Swab Kits Returned (Families) | Swab Return Rate | Source(s) |

| Cases | 47,832 | 32,187 | 67% | 19,065 | 65% | [3][9][12] |

| Controls | 18,272 | 11,814 | 65% | 6,211 | 59% | [3][9][12] |

| Total Women Interviewed | > 45,000 | > 44,000 | ~66% | - | - | [1][9] |

Experimental Protocols and Methodologies

The this compound methodology was standardized across all participating centers to ensure data consistency and validity. The core components included case and control ascertainment, a detailed maternal interview, and the collection of biological specimens for genetic analysis.[6]

Case Ascertainment and Classification

Protocol for Case Identification:

-

Surveillance: Cases, including live births, stillbirths, and induced terminations, were identified through existing, active birth defects surveillance programs in each of the ten participating states.[2][9]

-

Eligibility Screening: To be included, an infant or fetus had to present with at least one of over 30 eligible major structural birth defects.[2] Cases with known etiologies, such as single-gene disorders or chromosomal abnormalities, were excluded to focus the research on identifying unknown causes.[9][11]

-

Clinical Review: All potential cases underwent a thorough review of clinical information and diagnostic tests by a clinical geneticist to confirm eligibility based on standardized, detailed case definitions.[9][13] This step was crucial for ensuring diagnostic accuracy and consistency across sites.

-

Classification: Following confirmation, each case was classified into one of three categories:

-

Isolated: The infant has a single major defect, or multiple defects known to be part of a pathogenic sequence.[14][15]

-

Multiple: The infant has two or more major defects that are not recognized as a sequence or syndrome.[14]

-

Syndromic: The infant has a recognized pattern of defects constituting a syndrome.[14]

-

This classification schema was developed to create more etiologically homogeneous groups for analysis, a critical factor in the success of epidemiologic studies of birth defects.[13][14]

Control Selection

Protocol for Control Identification:

-

Source Population: Control infants were randomly selected from the same geographic regions and time periods as the cases to ensure they arose from the same base population.[2][9]

-

Selection Method: Controls were identified either from vital records (birth certificates) or from birth hospital records.[2][9] They were live-born infants without any major birth defects.[2]

-

Sampling Strategy: The number of controls selected each month was proportional to the number of births in that same month of the previous year, ensuring a representative sample over time.[9] Controls were not matched to individual cases.[2]

Data Collection

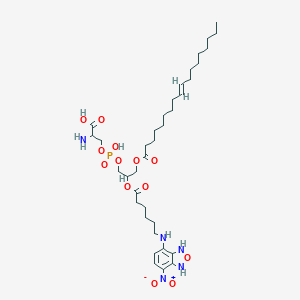

The this compound utilized two primary methods for data collection: a comprehensive maternal interview and the collection of buccal cells from the family triad (B1167595) (mother, father, and infant).[6][16]

Protocol for Maternal Interview:

-

Timing: Mothers were contacted for a computer-assisted telephone interview (CATI) between six weeks and 24 months after their estimated delivery date.[9][12]

-

Standardization: The CATI system ensured that every woman was asked the same questions in the same order, minimizing interviewer bias.[16][17]

-

Content: The detailed, hour-long interview collected information on a wide range of potential exposures during the critical periconceptional period (three months before pregnancy through the first trimester).[13][16] Topics included:

Protocol for Genetic Sample Collection:

-

Kit Distribution: After the interview was completed, families were mailed a kit containing cytobrushes for the collection of buccal (cheek) cells.[6][9]

-

Sample Collection: The kit included instructions for collecting samples from the mother, father, and the infant (if living).[4][16]

-

Sample Return and Processing: Families returned the samples in a postage-paid mailer. Upon receipt at the laboratory, DNA was extracted from the cells for genetic analysis and securely stored without personal identifiers.[11][16] This repository allows for the investigation of genetic markers, gene-environment interactions, and other molecular analyses.[4][8]

Study Workflow and Logical Relationships

The operational flow of the this compound, from participant identification through data analysis, followed a highly structured and systematic process.

Caption: this compound Experimental Workflow from Population Surveillance to Analysis.

Significance and Key Contributions

The this compound has made substantial and lasting contributions to the field of birth defects epidemiology.[9] Its large scale and rigorous design have provided unprecedented statistical power to study rare defects and identify modest risk associations that smaller studies could not detect.[5]

Key findings and contributions from the this compound data include a better understanding of risks associated with:

-

Maternal medication use during pregnancy, such as certain antidepressants and anti-epileptic drugs.[4][10]

-

Maternal health conditions like diabetes and obesity.[10]

-

Lifestyle factors, including maternal smoking, which has been linked to a higher risk of several congenital heart defects.[10][18]

The vast repository of interview data and biological samples continues to be an invaluable resource for researchers worldwide, enabling ongoing investigations into the complex causes of birth defects.[1][19] Although data collection has concluded, analysis of this rich dataset persists, promising further insights that can inform clinical guidance and public health strategies aimed at prevention.[1]

References

- 1. National Birth Defects Prevention Study – Iowa Registry for Congenital and Inherited Disorders [ircid.public-health.uiowa.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. National Birth Defects Prevention Study | Mass.gov [mass.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound.org [this compound.org]

- 7. This compound.org [this compound.org]

- 8. The National Birth Defects Prevention Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Birth Defects Research | Birth Defects | CDC [cdc.gov]

- 11. 2.2. Study population [bio-protocol.org]

- 12. The National Birth Defects Prevention Study: A review of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Guidelines for case classification for the National Birth Defects Prevention Study. | Semantic Scholar [semanticscholar.org]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. This compound.org [this compound.org]

- 17. bdsteps.org [bdsteps.org]

- 18. This compound.org [this compound.org]

- 19. Methods for Accessing this compound and BD-STEPS Data | Birth Defects | CDC [cdc.gov]

The National Birth Defects Prevention Study (NBDPS): A Technical Overview of Study Design and Core Objectives

The National Birth Defects Prevention Study (NBDPS) represents one of the largest and most comprehensive population-based case-control studies on birth defects in the United States. This technical guide provides an in-depth overview of the this compound study design, its primary objectives, and the methodologies employed, with a focus on data collection and experimental protocols for genetic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding the intricacies of this landmark epidemiological study.

Core Study Design

The this compound was designed as an observational, population-based, case-control study to investigate the potential genetic and environmental risk factors for a wide range of major structural birth defects. Data collection for the study spanned from 1998 to 2013, covering pregnancies with estimated delivery dates between October 1997 and December 2011. The study was a collaborative effort across ten participating centers in the United States: Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.

The core tenets of the this compound study design include:

-

Population-Based Ascertainment: Cases, including live births, stillbirths, and induced terminations with major birth defects, were identified through established birth defects surveillance programs in the participating states. This approach aimed to capture a comprehensive sample of birth defect occurrences within defined geographical areas.

-

Case-Control Methodology: The study compared exposures and genetic markers between "cases" (infants or fetuses with a specific birth defect) and "controls" (infants born without major birth defects). Controls were randomly selected from the same geographic regions and time periods as the cases, typically from birth certificate records or birth hospitals.

-

Maternal Interviews: A key component of the data collection was a detailed computer-assisted telephone interview with the mothers of both cases and controls. These interviews were conducted between six weeks and 24 months after the estimated date of delivery.

-

Biological Sample Collection: Following the interview, families were sent kits to collect buccal (cheek) cells from the mother, father, and infant (if living). These samples provided the genetic material for subsequent analysis.

Primary Objectives

The overarching goal of the this compound was to identify preventable causes of birth defects. The primary objectives of the study were:

-

To investigate the association between a wide range of environmental exposures during the periconceptional period (three months before and during pregnancy) and the risk of specific birth defects.

-

To identify genetic factors, such as single nucleotide polymorphisms (SNPs), that may be associated with an increased risk for specific birth defects.

-

To explore the interplay between genetic and environmental factors (gene-environment interactions) in the etiology of birth defects.

-

To create a robust and comprehensive dataset and biorepository that could be used for numerous future research studies on the causes of birth defects.

Quantitative Data Summary

The this compound amassed a significant amount of data from a large and diverse population. The following tables summarize the key quantitative aspects of the study.

| Participant Enrollment | Number |

| Eligible Cases | 47,832 |

| Eligible Controls | 18,272 |

| Data Source | Collection Period |

| Pregnancies Included | October 1997 - December 2011 |

| Data Collection | 1998 - 2013 |

| Interview Participation | Cases | Controls |

| Number of Completed Interviews | 32,187 | 11,814 |

| Participation Rate | 67% | 65% |

| Buccal Cell Kit Return | Cases | Controls |

| Number of Families Returning at Least One Kit | 19,065 | 6,211 |

| Return Rate (of those sent a kit) | 65% | 59% |

Experimental Protocols

The this compound employed a multi-stage process for data and biological sample collection and analysis. The following sections detail the methodologies for the key components of the study.

Maternal Interview

The maternal interview was a critical component of the this compound, designed to collect detailed information on a wide array of potential exposures.

Methodology:

-

Standardized Questionnaire: A computer-assisted telephone interview (CATI) system was used to administer a standardized, structured questionnaire to all participants. This ensured consistency in the questions asked and the manner in which they were presented.

-

Recall Period: The interview focused on the periconceptional period, defined as the three months prior to conception through the end of pregnancy.

-

Exposure Domains: The questionnaire covered a broad range of topics, including:

-

Maternal health and diet

-

Prescription and over-the-counter medication use

-

Maternal illnesses and infections

-

Occupational and environmental exposures

-

Lifestyle factors (e.g., smoking, alcohol use)

-

Family history of birth defects

-

Father's work and lifestyle

-

Genetic Analysis

The collection of buccal cells from the infant, mother, and father (creating a "trio") was a unique and powerful aspect of the this compound, enabling a wide range of genetic studies.

1. Buccal Cell Collection and DNA Extraction:

-

Collection: Families were mailed a kit containing cytobrushes for the collection of cheek cells from the inside of the mouth of the infant, mother, and father.

-

DNA Extraction: While specific laboratory protocols varied slightly between participating centers and over the long duration of the study, a common approach for DNA extraction from buccal cells involves the following steps:

-

Lysis: The buccal cells are suspended in a lysis buffer containing detergents and enzymes (such as Proteinase K) to break open the cell and nuclear membranes, releasing the DNA.

-

Purification: The DNA is then purified from other cellular components, such as proteins and RNA. This is often achieved through methods like phenol-chloroform extraction or by using commercially available DNA extraction kits with silica-based spin columns.

-

Quantification and Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., measuring the A260/A280 ratio) or fluorometry.

-

2. Genotyping:

The this compound employed various genotyping technologies to analyze the genetic variation in the collected DNA samples. The choice of platform often depended on the specific research question and the technology available at the time of the analysis.

-

Candidate Gene Approaches: Early studies often focused on specific genes or genetic pathways hypothesized to be involved in embryonic development. Common techniques included:

-

TaqMan Assays: A real-time PCR-based method for SNP genotyping.

-

PCR-RFLP (Restriction Fragment Length Polymorphism): Involves amplifying a DNA segment and then digesting it with a restriction enzyme to identify sequence variations.

-

-

Genome-Wide Association Studies (GWAS): As technology advanced, the this compound utilized high-throughput SNP genotyping arrays, such as those from Illumina (e.g., GoldenGate, BeadChip arrays). These platforms allow for the simultaneous genotyping of hundreds of thousands to millions of SNPs across the entire genome. The general workflow for Illumina SNP genotyping is as follows:

-

Whole-Genome Amplification: The genomic DNA is uniformly amplified to increase the amount of starting material.

-

Fragmentation: The amplified DNA is then fragmented into smaller pieces.

-

Hybridization: The fragmented DNA is hybridized to a microarray chip that contains hundreds of thousands of microscopic beads, each coated with a specific DNA probe corresponding to a particular SNP.

-

Single-Base Extension and Staining: A single fluorescently labeled nucleotide is added to the probe, which is complementary to the base on the sample DNA.

-

Imaging: The microarray is scanned, and the fluorescent signals are detected to determine the genotype at each SNP locus.

-

3. Data Analysis:

The genetic and exposure data were analyzed using a variety of statistical methods to identify associations with birth defects. These included:

-

Case-Control Analyses: Comparing the frequency of specific alleles or genotypes between cases and controls.

-

Trio-Based Analyses: Utilizing the genetic information from the infant and both parents to study patterns of inheritance and identify de novo mutations.

-

Gene-Environment Interaction Analyses: Statistical models were used to assess whether the effect of an environmental exposure on birth defect risk was modified by an individual's genetic makeup.

Visualizations

This compound Study Workflow

The following diagram illustrates the overall workflow of the National Birth Defects Prevention Study, from participant identification to data analysis.

Caption: Overall workflow of the National Birth Defects Prevention Study (this compound).

This comprehensive approach, integrating detailed exposure data with robust genetic analysis, has made the this compound an invaluable resource for the scientific community. The findings from this study have significantly contributed to our understanding of the complex etiology of birth defects and continue to inform public health strategies for prevention. The wealth of data generated by the this compound will undoubtedly continue to be a source of important discoveries for years to come.

National Birth Defects Prevention Study: A Technical Guide to Core Findings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the pivotal findings and methodologies of the National Birth Defects Prevention Study (NBDPS), one of the largest population-based case-control studies on birth defects in the United States. The study, conducted by the Centers for Disease Control and Prevention (CDC) and several collaborating centers, aimed to identify environmental and genetic risk factors for a range of major structural birth defects. This document provides a comprehensive overview of the study's design, experimental protocols, and key quantitative outcomes to support further research and inform drug development processes.

Study Methodology

The National Birth Defects Prevention Study was a multi-center, population-based case-control study that collected data on pregnancies with estimated dates of delivery from October 1997 through December 2011.[1] The study was conducted across ten participating centers in the United States: Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.[1]

Case and Control Selection

-

Cases: Infants or fetuses with one or more major structural birth defects were identified through existing birth defects surveillance programs at each study center.[1] Cases included live births, stillbirths, and elective terminations.[1] Clinical geneticists reviewed all potential cases to confirm eligibility and classify the defects. Cases with known single-gene or chromosomal abnormalities were excluded to focus on identifying unknown causes.[1]

-

Controls: A random sample of live-born infants without any major birth defects were selected from the same geographic areas and time periods as the cases.[1] Controls were identified through vital records or birth hospital logs.[1]

Data Collection

The this compound employed two primary methods for data collection: a computer-assisted telephone interview (CATI) with the mothers and the collection of buccal (cheek) cells from the infant and both parents for genetic analysis.[2][3]

1.2.1. Computer-Assisted Telephone Interview (CATI)

Mothers of both case and control infants were interviewed between six weeks and two years after their estimated delivery date. The standardized, hour-long interview collected extensive information on a wide range of topics, including:

-

Maternal Health and Demographics: Age, race/ethnicity, education, pre-pregnancy weight, and height.

-

Reproductive History: Previous pregnancies and their outcomes.

-

Lifestyle Factors: Periconceptional (one month before to three months after conception) smoking, alcohol consumption, and illicit drug use.

-

Medication Use: Detailed information on prescription and over-the-counter medications taken during the periconceptional period.

-

Maternal Illnesses and Infections: Any acute or chronic illnesses during pregnancy.

-

Occupational and Environmental Exposures: Potential exposures at work and in the home environment.

-

Folic Acid Intake: Use of folic acid supplements before and during early pregnancy.

1.2.2. Buccal Cell Collection and Genetic Analysis

Following the interview, families were mailed kits to collect buccal cells from the infant and both parents using a cytobrush.[1] This non-invasive method provided a source of genomic DNA for investigating genetic contributions to birth defects.

The general protocol for DNA extraction from buccal swabs involves the following steps:

-

Cell Lysis: The collected buccal cells are suspended in a lysis buffer containing detergents and proteinase K to break open the cell and nuclear membranes, releasing the DNA.

-

Protein Precipitation: Proteins are precipitated from the cell lysate, often by adding a high-concentration salt solution.

-

DNA Precipitation: The DNA is then precipitated from the remaining solution, typically using isopropanol (B130326) or ethanol (B145695).

-

DNA Washing and Rehydration: The precipitated DNA is washed with ethanol to remove any remaining contaminants and then rehydrated in a buffer solution for storage and analysis.

Genotyping was performed to identify specific genetic variants in both cases and controls to assess for associations with birth defects, both independently and in conjunction with environmental exposures (gene-environment interactions).

Experimental Workflows

The following diagrams illustrate the key workflows of the National Birth Defects Prevention Study.

References

A Landmark Investigation into the Causes of Birth Defects: The National Birth Defects Prevention Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The National Birth Defects Prevention Study (NBDPS) stands as one of the largest and most significant population-based case-control studies ever conducted to investigate the potential genetic and environmental causes of major birth defects in the United States. Initiated in 1996 by the Centers for Disease Control and Prevention (CDC), this multi-center collaborative effort has provided a wealth of data that continues to be analyzed, yielding crucial insights into the etiology of these conditions and informing public health recommendations for prevention. This technical guide provides a comprehensive overview of the history, methodology, and key quantitative findings of the this compound, tailored for professionals in research and drug development.

Study Inception and Design

The this compound was established in response to a congressional directive to the CDC to create Centers for Birth Defects Research and Prevention (CBDRP).[1] The study was designed as a population-based, case-control investigation to explore the independent and interactive roles of genetic and environmental factors in the causation of a wide array of major structural birth defects.[2] Data collection for the this compound ran from 1997 to 2013, encompassing births from October 1997 through December 2011.[2]

The study was conducted across ten participating centers located in Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.[2] These locations were selected due to their established birth defects surveillance programs and expertise in the field.[1]

The core of the this compound is its case-control methodology. "Cases" were infants or fetuses with one or more of over 30 major structural birth defects, identified through the state-based surveillance systems. "Controls" were live-born infants without any major birth defects, randomly selected from the same geographic areas and time periods as the cases.[2][3]

Participant Recruitment and Data Collection

The this compound employed a rigorous and multi-faceted approach to participant recruitment and data collection, which involved two primary components: a detailed maternal interview and the collection of biological samples for genetic analysis.

Case and Control Selection

Case infants and fetuses were identified through active surveillance systems at each participating center. To ensure etiological homogeneity, cases with known single-gene or chromosomal abnormalities were excluded.[2] A clinical geneticist at each center reviewed all potential cases to confirm eligibility based on detailed, study-specific case definitions.[2]

Control infants were randomly selected from birth hospital records or vital records within the same geographic catchment area and time frame as the cases.[2][3] This population-based approach aimed to select a control group that was representative of the base population from which the cases arose.

Maternal Interview

A key component of the this compound was a comprehensive, computer-assisted telephone interview (CATI) administered to the mothers of both case and control infants.[2] The interview was designed to be approximately one hour in length and was conducted between six weeks and two years after the infant's estimated date of delivery.[2]

The interview collected a wide range of information on maternal exposures and characteristics during the periconceptional period (three months before pregnancy through the end of pregnancy). Key domains of the questionnaire included:

-

Maternal Health and Demographics: Age, race/ethnicity, education, and pre-existing health conditions.

-

Reproductive History: Previous pregnancies and their outcomes.

-

Lifestyle Factors: Smoking, alcohol consumption, and recreational drug use.

-

Medication Use: Detailed information on prescription and over-the-counter medications.

-

Dietary Intake: Use of a food frequency questionnaire to assess nutritional exposures.

-

Occupational and Environmental Exposures: Information on parental occupations and potential exposures to chemicals or other agents.

-

Folic Acid Supplementation: Detailed questions on the timing and dosage of folic acid intake.

Biological Sample Collection

Following the maternal interview, families were asked to provide biological samples for genetic analysis. This was primarily done through the collection of buccal (cheek) cells from the infant, mother, and father using a cytobrush kit that was mailed to the family.[2][3] The collected samples were sent to a central repository for DNA extraction, storage, and analysis.

Laboratory Protocols

The genetic component of the this compound was integral to its mission of investigating gene-environment interactions. Rigorous laboratory protocols were established for DNA extraction, quality control, and genotyping.

DNA Extraction and Quality Control

DNA was extracted from the buccal cell samples using standardized laboratory procedures. To ensure the quality and integrity of the genetic data, a series of quality control (QC) measures were implemented. These included quantification of the extracted DNA and assessment of its purity. DNA specimens that met the established QC criteria were then sent to a central biorepository for long-term storage and use in subsequent genetic analyses.[2]

Genotyping

A variety of genotyping methods were employed throughout the course of the this compound and in subsequent analyses of the collected DNA samples. To ensure consistency and accuracy across different genotyping laboratories, the this compound implemented an external quality assessment program. This involved the annual genotyping of a standard set of single nucleotide polymorphisms (SNPs) on a blinded set of reference DNA samples.[2]

For specific genetic association studies, various platforms were utilized. For instance, some of the later genetic analyses on this compound samples used Illumina's GoldenGate™ and targeted sequencing technologies.[4]

Quantitative Overview of the this compound Cohort

The this compound amassed a large and diverse dataset, providing unprecedented statistical power for studying a wide range of birth defects.

Study Participants

The following table summarizes the overall participation in the this compound:

| Participant Group | Eligible | Interviewed | Participation Rate | Buccal Cell Kits Returned |

| Cases | 47,832 | 32,187 | 67% | 19,065 (65% of those sent a kit) |

| Controls | 18,272 | 11,814 | 65% | 6,211 (59% of those sent a kit) |

Source: Reefhuis et al., 2015[2]

Maternal Sociodemographic Characteristics

The following table presents a selection of maternal sociodemographic characteristics of study participants from a publication utilizing this compound data. It is important to note that these figures may vary across different analyses and subpopulations within the this compound.

| Characteristic | Cases (n=126) % | Controls (n=126) % |

| Maternal Age (years) | ||

| < 20 | 16.7 | 13.5 |

| 20–29 | 55.6 | 65.1 |

| ≥ 30 | 27.8 | 21.4 |

| Educational Level | ||

| Did not complete basic education | 53.2 | 46.0 |

| Completed basic education and more | 46.8 | 54.0 |

| Smoking | ||

| Yes | 32.5 | 13.5 |

| No | 67.5 | 86.5 |

Source: Adapted from a study on low birth weight, which may not be fully representative of the entire this compound cohort.[1]

Prevalence of Selected Birth Defects

The this compound has been instrumental in providing more precise estimates of the prevalence of various birth defects. The following table provides national prevalence estimates for selected birth defects, informed by data from state surveillance systems, including those participating in the this compound.

| Birth Defect Category | Specific Defect | Prevalence per 10,000 Births |

| Brain/Spine Defects | Anencephaly | 1 in 5,246 |

| Spina bifida without anencephaly | 1 in 2,875 | |

| Heart Defects | Atrioventricular septal defect | 1 in 1,712 |

| Coarctation of the aorta | 1 in 1,712 | |

| Hypoplastic left heart syndrome | 1 in 3,955 | |

| Orofacial Clefts | Cleft lip with or without cleft palate | 1 in 1,598 |

| Cleft palate alone | 1 in 2,651 | |

| Gastrointestinal Defects | Gastroschisis | 1 in 2,134 |

| Omphalocele | 1 in 4,163 |

Source: Centers for Disease Control and Prevention[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the National Birth Defects Prevention Study.

Caption: Overall workflow of the National Birth Defects Prevention Study.

Caption: Detailed data collection workflow in the this compound.

Conclusion and Future Directions

The National Birth Defects Prevention Study has made invaluable contributions to our understanding of the complex etiology of birth defects. Its robust design, large sample size, and rich dataset have enabled the identification of novel risk factors and the confirmation of previously suspected associations. The wealth of data collected by the this compound continues to be a vital resource for researchers, and the ongoing analysis of these data, along with the follow-up study, the Birth Defects Study To Evaluate Pregnancy exposureS (BD-STEPS), promises to yield further critical insights into the prevention of birth defects. For professionals in drug development, the findings from the this compound underscore the importance of considering potential teratogenic effects and provide a valuable knowledge base for preclinical and clinical safety assessments.

References

In-Depth Technical Guide: National Birth Defects Prevention Study (NBDPS) Data Collection Period and Scope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data collection period, scope, and methodologies of the National Birth Defects Prevention Study (NBDPS), a major population-based case-control study of major birth defects in the United States.

Data Collection Period and Scope

The National Birth Defects Prevention Study (this compound) was a large-scale epidemiological study aimed at identifying genetic and non-genetic risk factors for a range of major birth defects.

Data Collection Timeline

The this compound collected data on pregnancies with estimated dates of delivery from October 1, 1997, to December 31, 2011 .[1] The active data collection, including interviews with mothers, took place from 1998 through 2013 .[1][2][3] This long-term data collection effort has resulted in a rich and extensive dataset for research.

Study Population and Scope

The this compound was a multi-center study that included participants from ten states: Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.[1][4] The study population consisted of two main groups:

-

Cases: Mothers of more than 30,000 babies with one or more of over 30 different major birth defects.[5] Cases included live births, stillbirths, and induced terminations.[1]

-

Controls: Mothers of over 10,000 babies without any major birth defects, who were randomly selected from the same geographic areas and time periods as the cases.[1][5]

The comprehensive scope of the this compound allowed for the investigation of a wide array of potential risk factors and their interactions.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative aspects of the this compound data collection.

Table 1: this compound Participant Enrollment Summary

| Participant Group | Number of Participants |

| Eligible Cases | 47,832 |

| Eligible Controls | 18,272 |

| Mothers of Cases Interviewed | 32,187 (67% of eligible) |

| Mothers of Controls Interviewed | 11,814 (65% of eligible) |

| Case Families Returning Buccal Cell Kits | 19,065 (65% of those sent a kit) |

| Control Families Returning Buccal Cell Kits | 6,211 (59% of those sent a kit) |

Source: The National Birth Defects Prevention Study: a review of the methods[1]

Table 2: this compound Data Collection Timeline

| Milestone | Date Range |

| Study Eligibility Period (Deliveries) | October 1997 – December 2011 |

| Data Collection Period (Interviews) | 1998 – 2013 |

Source: The National Birth Defects Prevention Study: a review of the methods; Agency Forms Undergoing Paperwork Reduction Act Review[1][2]

Experimental Protocols

The this compound employed a rigorous case-control study design involving two primary data collection methods: computer-assisted telephone interviews and the collection of biological specimens for genetic analysis.

Case and Control Ascertainment

Cases were identified through existing birth defects surveillance programs in the participating states.[1] A clinical geneticist reviewed all clinical information to confirm eligibility and to exclude cases with known single-gene or chromosomal etiologies.[1] Controls were live-born infants without major birth defects, randomly selected from either vital records or birth hospital records from the same geographic regions and time periods as the cases.[1]

Interview Data Collection

Trained interviewers conducted computer-assisted telephone interviews with the mothers of both cases and controls.[1] The interviews were typically conducted between six weeks and 24 months after the estimated date of delivery.[1] The comprehensive questionnaire covered a wide range of topics, including:

-

Maternal Health: Pre-existing conditions, illnesses during pregnancy.

-

Medication Use: Prescription and over-the-counter medications taken before and during pregnancy.

-

Lifestyle Factors: Diet, vitamin and supplement use, smoking, and alcohol consumption.

-

Occupational and Environmental Exposures: Workplace exposures and residential history.

-

Paternal Information: Father's work and lifestyle.[6]

Biological Specimen Collection and Genetic Analysis

A crucial component of the this compound was the collection of biological samples for genetic research to investigate gene-environment interactions.[7]

3.3.1. Buccal Cell Collection

After the interview, families were mailed kits to collect buccal (cheek) cells from the mother, father, and infant (if living).[1] These kits contained cytobrushes for sample collection.[1]

3.3.2. DNA Extraction

While a specific, universally applied DNA extraction protocol for the entire this compound is not detailed in a single public document, a common and representative method for extracting high-quality genomic DNA from buccal cells collected with brushes involves the following general steps, often utilizing commercially available kits like the Gentra Puregene Buccal Cell Kit:

-

Cell Lysis: The brush head containing the buccal cells is placed in a tube with a cell lysis solution. This solution breaks open the cell and nuclear membranes to release the DNA.

-

Protein Precipitation: A protein precipitation solution is added to the lysate, causing proteins to clump together.

-

DNA Precipitation: The sample is centrifuged to pellet the precipitated proteins, and the supernatant containing the DNA is transferred to a new tube. Isopropanol or ethanol (B145695) is then added to precipitate the DNA out of the solution.

-

DNA Wash: The DNA pellet is washed with 70% ethanol to remove any remaining salts and other impurities.

-

DNA Hydration: The air-dried DNA pellet is re-dissolved in a DNA hydration solution or TE buffer for storage and subsequent analysis.

3.3.3. Genotyping

The this compound utilized the collected DNA to investigate the association of specific genetic variants, particularly single nucleotide polymorphisms (SNPs), with the risk of birth defects. While the exact genotyping platforms evolved over the course of the long study, SNP arrays were a key technology employed.[8] These microarrays allow for the simultaneous genotyping of hundreds of thousands to over a million SNPs across the genome.[8]

3.3.4. Quality Control for Genetic Data

To ensure the high quality of the genetic data, the this compound implemented rigorous quality control (QC) procedures.[6] These included:

-

DNA Quantification: Assessing the concentration of the extracted DNA.

-

PCR Amplification Success: Ensuring the DNA was of sufficient quality for amplification using techniques like quantitative real-time PCR.

-

Allele Consistency: Using short tandem repeat (STR) markers to verify family relationships (e.g., paternity).[6]

-

External Genotyping Quality Assessment: Participating genotyping laboratories annually genotyped a standard set of SNPs on reference DNA samples from the Coriell Institute for Medical Research's Polymorphism Discovery Resource to ensure inter-laboratory consistency and accuracy.[6]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate key aspects of the this compound methodology and a significant area of its research focus.

A significant focus of this compound genetic research has been on the folate pathway, particularly in relation to neural tube defects (NTDs). Folic acid supplementation is known to reduce the risk of NTDs, and genetic variations in the enzymes involved in folate metabolism can impact this risk.

This whitepaper provides a foundational understanding of the this compound data collection and methodologies. For researchers interested in utilizing this compound data, it is important to note that the data are not publicly available but can be accessed by qualified researchers through collaboration with the Centers for Birth Defects Research and Prevention (CBDRP).[5]

References

- 1. Neural Tube Defects and Folate Pathway Genes: Family-Based Association Tests of Gene–Gene and Gene–Environment Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buccal cells DNA extraction to obtain high quality human genomic DNA suitable for polymorphism genotyping by PCR-RFLP and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neural Tube Defects and Maternal Biomarkers of Folate, Homocysteine, and Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting gene-environment interactions in human birth defects: Study designs and statistical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folate Pathway Gene Single Nucleotide Polymorphisms and Neural Tube Defects: A Systematic Review and Meta-Analysis [ouci.dntb.gov.ua]

- 8. Single nucleotide polymorphism arrays: a decade of biological, computational and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Major Birth Defects Investigated in the National Birth Defects Prevention Study (NBDPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the major birth defects investigated in the National Birth Defects Prevention Study (NBDPS), a landmark population-based case-control study conducted in the United States. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by detailing the study's methodologies, presenting key quantitative findings in a structured format, and illustrating the biological pathways implicated in the etiology of these conditions.

Introduction to the National Birth Defects Prevention Study (this compound)

The National Birth Defects Prevention Study (this compound) was a multi-site case-control study designed to identify environmental and genetic risk factors for a wide range of major structural birth defects.[1][2] Data was collected on pregnancies with estimated delivery dates between October 1997 and December 2011.[1][2][3] The study's robust design and large sample size have made it a critical resource for understanding the causes of birth defects.[1]

The core components of the this compound included:

-

Case and Control Ascertainment: Cases with major birth defects were identified through existing birth defect surveillance systems in participating states.[1][2][3] Controls were randomly selected from live-born infants without major birth defects from the same geographic areas and time periods.[1][2][3]

-

Maternal Interviews: Detailed information on a wide array of potential exposures was collected through computer-assisted telephone interviews with the mothers of both cases and controls.[4][5] These interviews covered topics such as medication use, maternal health conditions, lifestyle factors, and occupational exposures.[5]

-

Genetic Specimen Collection: Buccal (cheek) cells were collected from the infant, mother, and father to obtain DNA for genetic analysis.[4][5] This allowed for the investigation of genetic risk factors and gene-environment interactions.

Major Birth Defects Investigated in the this compound

The this compound investigated over 30 different types of major birth defects. These can be broadly categorized as follows:

-

Congenital Heart Defects (CHDs): A wide range of structural heart abnormalities were included, such as conotruncal defects, septal defects, and single ventricle defects.[6]

-

Neural Tube Defects (NTDs): This category includes serious birth defects of the brain and spine, such as anencephaly and spina bifida.

-

Orofacial Clefts: The study examined both cleft lip with or without cleft palate and cleft palate alone.

-

Gastrointestinal Defects: This group includes conditions like gastroschisis and esophageal atresia.[6]

-

Musculoskeletal Defects: Limb deficiencies and other skeletal abnormalities were part of the investigation.

-

Other Structural Defects: A variety of other birth defects, including biliary atresia and choanal atresia, were also studied.[6]

Quantitative Data Summary

The extensive data collected by the this compound has been used to quantify the association between various risk factors and specific birth defects. The following tables summarize some of the key findings from this compound publications, presenting adjusted odds ratios (aORs) which estimate the increased risk of a specific birth defect associated with a particular exposure or maternal characteristic.

Table 1: Maternal Health Conditions and Risk of Specific Birth Defects

| Maternal Condition | Birth Defect | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) |

| Pre-existing Diabetes | Congenital Heart Defects (various) | 2.0 - 5.0 | Varies by specific defect |

| Pre-existing Diabetes | Neural Tube Defects | ~3.0 | Varies by specific study |

| Obesity (BMI ≥30) | Neural Tube Defects | ~2.0 | Varies by specific study |

| Obesity (BMI ≥30) | Congenital Heart Defects (various) | 1.5 - 2.0 | Varies by specific defect |

| Fever during Pregnancy | Congenital Heart Defects (some types) | Elevated | Varies by specific study |

Table 2: Medication Use During Pregnancy and Risk of Specific Birth Defects

| Medication Class/Specific Drug | Birth Defect | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) |

| Certain Antidepressants (SSRIs) | Some Congenital Heart Defects | Modestly Increased | Varies by specific drug and defect |

| Opioid Analgesics | Congenital Heart Defects (some types) | ~2.0 | Varies by specific drug and defect |

| Certain Antifungal Medications | Varies | Elevated | Varies by specific drug and defect |

Table 3: Lifestyle and Environmental Factors and Risk of Specific Birth Defects

| Factor | Birth Defect | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) |

| Maternal Smoking | Orofacial Clefts | 1.5 - 2.0 | Varies by intensity of smoking |

| Maternal Smoking | Congenital Heart Defects (some types) | Modestly Increased | Varies by intensity of smoking |

| High Caffeine Intake | Choanal Atresia | Elevated | Varies by specific study |

Note: The odds ratios presented in these tables are approximate and are intended to provide a general indication of the strength of the association. For precise values and detailed information on the specific exposures and birth defect subtypes, readers are encouraged to consult the original this compound publications.

Experimental Protocols

Data Collection

Maternal Interview: A standardized, computer-assisted telephone interview was administered to mothers of cases and controls. The interview was designed to collect detailed information on demographics, reproductive history, lifestyle, occupation, and a wide range of exposures during the periconceptional period (three months before conception through the first trimester of pregnancy).

Buccal Cell Collection: Families were mailed a kit containing cytobrushes for the collection of buccal cells from the infant, mother, and father. The brushes were rubbed against the inside of the cheek to collect epithelial cells containing DNA. The collected samples were then mailed back to a central repository for processing and storage.[4][5]

Genetic Analysis

DNA Extraction: Genomic DNA was extracted from the collected buccal cells. While specific protocols may have varied slightly over the long course of the study, standard methods for DNA extraction from buccal swabs were employed. These generally involve cell lysis, proteinase K digestion to remove proteins, and subsequent purification of the DNA.

Genotyping and Sequencing: A variety of genetic analysis techniques have been applied to the this compound DNA samples over the years, reflecting the evolution of genetic technologies.

-

Candidate Gene Analysis: Early studies often focused on genotyping specific single nucleotide polymorphisms (SNPs) in candidate genes that were hypothesized to be involved in the development of a particular birth defect.

-

Whole Exome Sequencing (WES): With the advent of next-generation sequencing, the this compound initiated whole exome sequencing on a subset of its samples.[7][8] The general workflow for WES includes:

-

Library Preparation: The extracted genomic DNA is fragmented, and adapters are ligated to the ends of the fragments.

-

Exome Capture: The DNA library is hybridized to probes that are specific to the exonic (protein-coding) regions of the genome, thereby enriching for these regions.

-

Sequencing: The captured exome fragments are then sequenced using high-throughput sequencing platforms.

-

Data Analysis: The sequencing data is analyzed to identify genetic variants, such as single nucleotide variants (SNVs) and small insertions and deletions (indels), that may be associated with the birth defect of interest.

-

Signaling Pathways and Logical Relationships

The genetic data from the this compound has provided valuable insights into the biological pathways that, when disrupted, can lead to birth defects. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways that have been investigated in the context of the this compound.

Conclusion

The National Birth Defects Prevention Study has been instrumental in advancing our understanding of the etiologies of major birth defects. By combining detailed exposure data with genetic information from a large, population-based sample, the this compound has identified numerous risk factors and provided critical insights into the complex interplay between genes and the environment in the causation of these conditions. The findings from this study continue to inform public health recommendations and guide future research aimed at preventing birth defects. This technical guide serves as a foundational resource for professionals dedicated to this important field, offering a structured overview of the study's key contributions.

References

- 1. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The National Birth Defects Prevention Study: A review of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound.org [this compound.org]

- 5. This compound.org [this compound.org]

- 6. This compound.org [this compound.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Exome sequencing of family trios from the National Birth Defects Prevention Study: Tapping into a rich resource of genetic and environmental data - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Origins of Birth Defects: A Technical Guide to the Findings of the National Birth Defects Prevention Study

For Immediate Release

This technical guide provides an in-depth analysis of the key risk factors for birth defects as identified by the National Birth Defects Prevention Study (NBDPS). Designed for researchers, scientists, and drug development professionals, this document synthesizes the extensive epidemiological and genetic data from one of the largest case-control studies on this critical public health issue. The guide details the study's methodologies, presents quantitative findings in structured tables for clear comparison, and visualizes relevant biological pathways and experimental workflows.

The this compound, a multi-center case-control study, has made significant contributions to our understanding of the complex etiology of birth defects.[1][2][3][4][5] By collecting extensive data on maternal health, lifestyle, medication use, and genetics, the this compound has identified several key modifiable and non-modifiable risk factors, paving the way for targeted prevention strategies.

Core Findings: A Quantitative Overview

The this compound has produced a wealth of data quantifying the association between various exposures and the risk of specific birth defects. The following tables summarize the key statistically significant findings, presenting adjusted odds ratios (aORs) and 95% confidence intervals (CIs) where available.

Table 1: Maternal Smoking and Congenital Heart Defects

Maternal periconceptional smoking has been identified as a significant risk factor for several congenital heart defects (CHDs).[6] The this compound data show a clear dose-response relationship for certain defects.

| Congenital Heart Defect | Any Smoking aOR (95% CI) | Heavy Smoking (≥15 cigarettes/day) aOR (95% CI) |

| Atrial Septal Defect, Secundum | 1.7 (1.5–2.0) | - |

| Tricuspid Atresia | 1.7 (1.0–2.7) | 3.0 (1.5–6.1) |

| Double Outlet Right Ventricle | 1.5 (1.1–2.2) | 1.5 (1.1–2.2) |

| Any Septal Defect | 1.5 (1.3–1.7) | - |

| Atrioventricular Septal Defect | 1.3 (1.0–1.9) | - |

| Perimembranous Ventricular Septal Defect | 1.3 (1.1–1.5) | - |

| Right-sided Obstructive Lesion | 1.2 (1.0–1.4) | - |

| Pulmonary Valve Stenosis | 1.2 (1.0–1.4) | - |

| Truncus Arteriosus | 1.2 (0.7–2.1) | - |

Data sourced from a retrospective case-control study using this compound data from 1997–2011.[6]

Table 2: Pregestational Diabetes and Various Birth Defects

The this compound has provided robust evidence linking pregestational diabetes (both Type 1 and Type 2) to a wide range of structural birth defects. The associations are notably strong for certain conditions.

| Birth Defect | Pregestational Type 1 Diabetes aOR (95% CI) | Pregestational Type 2 Diabetes aOR (95% CI) |

| Sacral Agenesis | 70.4 (32.3–147) | 59.9 (25.4–135) |

| Heterotaxy | 13.5 (5.7–29.3) | - |

| Holoprosencephaly | - | 13.1 (7.0-24.5) |

| Longitudinal Limb Deficiency | - | 10.1 (6.2-16.5) |

| Atrioventricular Septal Defect | - | 10.5 (6.2-17.9) |

| Single Ventricle Complex | - | 14.7 (8.9-24.3) |

| Truncus Arteriosus | - | 14.9 (7.6-29.3) |

Data from an analysis of this compound data from 1997-2011.

Table 3: Selective Serotonin Reuptake Inhibitor (SSRI) Use and Specific Birth Defects

The use of certain SSRIs during early pregnancy has been associated with an increased risk for specific birth defects. The findings underscore the need for careful consideration of medication use during pregnancy.

| Birth Defect | Paroxetine Use aOR (95% CI) | Fluoxetine Use aOR (95% CI) |

| Anencephaly | 3.2 (1.6–6.2) | - |

| Atrial Septal Defects | 1.8 (1.1–3.0) | - |

| Right Ventricular Outflow Tract Obstruction Defects | 2.4 (1.4–3.9) | 2.0 (1.4–3.1) |

| Gastroschisis | 2.5 (1.2–4.8) | - |

| Omphalocele | 3.5 (1.3–8.0) | - |

| Craniosynostosis | - | 1.9 (1.1–3.0) |

Findings from a Bayesian analysis of this compound data from 1997-2009.

Experimental Protocols

The this compound employed a rigorous, population-based case-control study design. A detailed overview of the study's methodology is provided below, followed by a generalized protocol for the genetic analysis component.

This compound Study Methodology

The core methodology of the this compound involved the following key steps:

-

Case Ascertainment: Infants and fetuses with major structural birth defects (cases) were identified through existing state-based birth defects surveillance systems in ten participating centers.[1]

-

Control Selection: A random sample of live-born infants without major birth defects (controls) were selected from the same geographic areas and time periods as the cases.[1]

-

Data Collection: Mothers of both cases and controls participated in a detailed computer-assisted telephone interview.[1] The interview collected information on a wide range of potential risk factors, including:

-

Demographics

-

Maternal health conditions (e.g., diabetes, obesity)

-

Medication use before and during pregnancy

-

Lifestyle factors (e.g., smoking, alcohol use)

-

Occupational and environmental exposures

-

-

Genetic Sample Collection: Families were asked to provide buccal (cheek) cell samples from the mother, father, and infant for genetic analysis.[1][7][8]

Generalized Protocol for DNA Extraction from Buccal Cells

While the specific, proprietary protocols used by the this compound laboratories are not publicly available, the following represents a standard method for DNA extraction from buccal cells collected via cytobrushes, a method consistent with the this compound sample collection.

-

Sample Lysis: The buccal brush head is placed in a microcentrifuge tube containing a cell lysis solution. The sample is incubated to break open the cells and release the DNA.

-

Protein Precipitation: A protein precipitation solution is added to the lysate, which causes proteins to clump together.

-

Centrifugation: The tube is centrifuged to pellet the precipitated proteins, leaving the DNA in the supernatant.

-

DNA Precipitation: The supernatant is transferred to a new tube, and isopropanol (B130326) is added to precipitate the DNA out of the solution.

-

DNA Pellet Washing: The DNA pellet is washed with ethanol (B145695) to remove any remaining contaminants.

-

DNA Rehydration: The final, purified DNA pellet is air-dried and then resuspended in a hydration solution for storage and downstream analysis.

Potential Signaling Pathways Implicated by this compound Findings

While the this compound was primarily an epidemiological study and did not directly investigate molecular mechanisms, its findings point towards the disruption of critical developmental signaling pathways by the identified risk factors. The following diagrams illustrate putative pathways that may be affected.

Maternal Diabetes and Embryonic Development

Maternal hyperglycemia is a known teratogen that can disrupt several signaling pathways crucial for normal embryonic development.[9][10] One of the key mechanisms is the induction of oxidative stress, which can lead to apoptosis (programmed cell death) in developing tissues.[9] This can interfere with pathways such as the Wnt and Notch signaling pathways, which are essential for cardiac and neural tube development.[10]

Maternal Smoking and Fetal Development

The constituents of tobacco smoke are known to have wide-ranging effects on fetal development. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This can result in DNA damage and cellular dysfunction. Furthermore, components of tobacco smoke can interfere with crucial signaling pathways, such as the Sonic hedgehog (Shh) pathway, which plays a vital role in craniofacial and limb development, and the vascular endothelial growth factor (VEGF) pathway, which is critical for proper cardiovascular development.

Conclusion

The National Birth Defects Prevention Study has been instrumental in identifying and quantifying numerous risk factors for birth defects. The findings summarized in this guide highlight the significant impact of maternal health conditions, lifestyle choices, and medication use on fetal development. For researchers and drug development professionals, this information is critical for designing preclinical safety studies, identifying susceptible populations, and developing targeted prevention strategies. Further research building upon the foundation of the this compound is essential to elucidate the precise molecular mechanisms underlying these associations and to develop novel interventions to reduce the burden of birth defects.

References

- 1. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [iro.uiowa.edu]

- 5. The National Birth Defects Prevention Study: A review of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diabetic Embryopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound.org [this compound.org]

- 8. This compound.org [this compound.org]

- 9. Birth defects in pregestational diabetes: Defect range, glycemic threshold and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

Genetic and Environmental Factors in the National Birth Defects Prevention Study (NBDPS): A Technical Guide

Introduction to the National Birth Defects Prevention Study (NBDPS)

The National Birth Defects Prevention Study (this compound) was one of the largest population-based case-control studies in the United States, designed to identify environmental and genetic risk factors for major structural birth defects.[1][2][3][4] Initiated in 1996 by the Centers for Disease Control and Prevention (CDC), the study collected data from 10 participating state centers on pregnancies ending between October 1997 and December 2011.[2] The this compound has provided an invaluable resource for investigating the complex etiology of birth defects, leading to over 200 published manuscripts.[2]

The study's design involved two primary components: a detailed computer-assisted telephone interview with mothers and the collection of genetic material via buccal (cheek) cell swabs from the infant, mother, and father.[5][6][7] This dual approach allowed researchers to rigorously analyze the independent effects of genetic and environmental factors and, crucially, to explore their interactions.[8] Cases included live births, stillbirths, and induced terminations with major structural birth defects, identified through population-based surveillance systems.[2] Controls were live-born infants without major birth defects, selected randomly from the same geographical areas.[5]

This guide provides a technical overview of the methodologies employed in the this compound and summarizes key findings related to gene-environment interactions, with a focus on quantitative data, experimental protocols, and the illustration of key biological and procedural pathways.

Data Presentation: Key Gene-Environment Interaction Findings

The this compound dataset has been instrumental in identifying and quantifying the risks associated with specific gene-environment interactions. The following tables summarize notable findings.

Table 2.1: Interaction of Maternal Smoking and Congenital Heart Defects (CHDs)

Maternal periconceptional smoking (one month before to three months after conception) has been identified as a significant risk factor for several CHDs. The risk is often dose-dependent.

| Congenital Heart Defect Subtype | Maternal Smoking Exposure | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) |

| Septal Defects (Aggregated) | Any Smoking | 1.5 | 1.3 - 1.7 |

| Heavy Smoking (≥15 cigarettes/day) | - | - | |

| Tricuspid Atresia (TA) | Any Smoking | 1.7 | 1.0 - 2.7 |

| Heavy Smoking (≥15 cigarettes/day) | 3.0 | 1.5 - 6.1 | |

| Double Outlet Right Ventricle (DORV) | Any Smoking | 1.5 | 1.1 - 2.1 |

| Heavy Smoking (≥15 cigarettes/day) | 1.5 | 1.1 - 2.2 | |

| Right-Sided Obstructive Defects | Heavy Smoking (≥25 cigarettes/day) | >1.0 (Increased Risk) | - |

| Data synthesized from this compound publications. Adjusted for potential confounders such as maternal age, race/ethnicity, and BMI.[1][9][10] |

Table 2.2: Interaction of Folate Pathway Genes and Maternal Folic Acid Supplementation in Conotruncal Heart Defects (CTDs)

Genetic variants in both maternal and fetal folate pathway genes can increase the risk of CTDs, particularly in the absence of periconceptional folic acid supplementation.

| Gene (Individual with Variant) | Maternal Folic Acid Status | Adjusted Odds Ratio (aOR) | 95% Confidence Interval (CI) |

| MTHFS (Maternal) | No Supplementation | 1.34 | 1.07 - 1.67 |

| NOS2 (Maternal) | No Supplementation | 1.34 | 1.05 - 1.72 |

| MTHFS (Fetal) | No Supplementation | 1.35 | 1.09 - 1.66 |

| TCN2 (Fetal) | No Supplementation | 1.38 | 1.12 - 1.70 |

| Data from a targeted sequencing study within the this compound cohort, highlighting increased risk when susceptible genotypes are present without folic acid supplementation. |

Experimental Protocols and Methodologies

The rigor of the this compound findings is grounded in its standardized and carefully controlled methodologies for data and sample collection.

Environmental Exposure Assessment

Environmental and lifestyle data were collected via a standardized, computer-assisted telephone interview (CATI) administered to mothers of cases and controls.[6]

-

Timing: The interview was conducted between 6 weeks and 24 months post-delivery.[2]

-

Exposure Window: The questionnaire focused on the periconceptional period, defined as the three months prior to conception through the end of the pregnancy.[6]

-

Content Areas: The interview covered a broad range of topics, including:

-

Maternal and paternal demographics

-

Maternal health conditions and illnesses

-

Use of prescription and over-the-counter medications

-

Vitamin and supplement use (including folic acid)

-

Maternal diet

-

Lifestyle factors such as smoking, alcohol, and illicit drug use[6]

-

Occupational and residential history to inform potential chemical exposures[2]

-

-

Standardization: The CATI system ensured that all questions were asked in a consistent manner across all participants and study sites.[6]

-

Definition of Smoking Exposure: In analyses of congenital heart defects, smoking levels were often categorized based on maternal self-report for the periconceptional period:

-

Light Smoking: 1-4 cigarettes per day

-

Medium Smoking: 5-14 cigarettes per day

-

Heavy Smoking: ≥15 cigarettes per day[1]

-

Genetic Sample Collection and Analysis

Genetic material was collected non-invasively to facilitate high participation rates.

-

Sample Collection: Following the maternal interview, families were mailed kits to collect buccal (cheek) cells from the mother, father, and infant (if living) using a cytobrush.[2][5]

-

DNA Extraction: A standardized laboratory protocol was used for DNA extraction from buccal cells. A typical procedure involves:

-

Cell Lysis: The brush head is placed in a Cell Lysis Solution.

-

Protein Digestion: Proteinase K is added to digest cellular proteins, followed by incubation.

-

Protein Precipitation: A salt-based solution (e.g., ammonium (B1175870) acetate) is used to precipitate proteins, which are then pelleted by centrifugation.

-

DNA Precipitation: The supernatant containing the DNA is transferred to a new tube, and isopropanol (B130326) or ethanol (B145695) is added to precipitate the genomic DNA.

-

Washing and Hydration: The DNA pellet is washed with 70% ethanol, air-dried, and rehydrated in a hydration solution for storage and analysis.

-

-

Genotyping and Quality Control:

-

A variety of genotyping methods were used across different this compound projects, from single nucleotide polymorphism (SNP) analysis to higher-throughput arrays.

-

To ensure cross-laboratory proficiency, genotyping laboratories participated in an annual external quality assessment (EQA).[2] This involved genotyping a standard, blinded set of DNA specimens from the Coriell Institute for Medical Research.[2]

-

Laboratories consistently achieved call rates of 97-100% and concordance rates of 99-100% in these EQA tests, ensuring high data quality and comparability across studies.[2]

-

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the this compound protocol and the biological context of key findings.

This compound Gene-Environment Study Workflow

The following diagram outlines the sequential process of an this compound investigation, from participant identification to data analysis.

Simplified Folate Metabolism Pathway and Neural Tube Defects (NTDs)

This diagram illustrates the critical role of folate metabolism in providing methyl groups for DNA synthesis and methylation, a process vital for neural tube closure. Genetic variations in key enzymes can impair this pathway, increasing the risk of NTDs, a risk that can often be mitigated by maternal folic acid supplementation.

Conceptual Model of Gene-Environment Interaction

This diagram illustrates the statistical concept of interaction, where the combined risk of a genetic factor and an environmental exposure is greater than the sum of their individual risks.

References

- 1. Maternal Smoking and Congenital Heart Defects, National Birth Defects Prevention Study, 1997–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound.org [this compound.org]

- 6. This compound.org [this compound.org]

- 7. This compound.org [this compound.org]

- 8. The National Birth Defects Prevention Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.aap.org [publications.aap.org]

- 10. Maternal smoking and congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]

Maternal Medication Use and Birth Defects: A Technical Analysis of Findings from the National Birth Defects Prevention Study

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the extensive findings from the National Birth Defects Prevention Study (NBDPS) on the association between maternal medication use during pregnancy and the risk of birth defects. The this compound, a large-scale, population-based case-control study, has provided critical data for understanding the potential teratogenic effects of various pharmaceuticals. This document presents a comprehensive overview of the study's methodology, quantitative findings for key medication classes, and visualizations of the experimental workflow.

Executive Summary

The National Birth Defects Prevention Study (this compound) was a multi-center case-control study designed to identify risk factors for major birth defects in the United States.[1][2] Running from 1997 to 2011, the study collected extensive data from mothers of more than 30,000 babies with birth defects and 10,000 babies without birth defects.[3][4] This guide focuses on the this compound findings related to maternal medication use, providing a valuable resource for researchers and professionals in the fields of drug development, clinical research, and pediatric medicine. The data presented herein are crucial for informing preclinical and clinical safety assessments of drugs intended for use by women of childbearing potential.

The National Birth Defects Prevention Study (this compound): Core Methodology

The this compound employed a robust, population-based case-control design to investigate the potential causes of dozens of major birth defects.[1][5][6]

Study Design and Population

Cases, defined as live births, stillbirths, or elective terminations with at least one of over 30 eligible major birth defects, were identified through state-based birth defect surveillance systems across ten participating centers in the United States.[1][7][8] Controls were live-born infants without any major birth defects, randomly selected from the same geographic areas and time periods as the cases.[1][5][6]

Data Collection

The primary method of data collection was a standardized, computer-assisted telephone interview with the mothers of both cases and controls, conducted between six weeks and two years after the estimated date of delivery.[1][3] The interview gathered comprehensive information on a wide range of potential exposures during the periconceptional period (three months before conception through the end of pregnancy), including:

-

Prescription and over-the-counter medication use: Mothers were asked about specific medications and the timing of their use.[9]

-

Maternal health and diet[9]

-

Lifestyle factors, including smoking and alcohol consumption

-

Occupational and environmental exposures[9]

-

Family history of birth defects

In addition to the interview, the this compound also collected buccal (cheek) cells from the mother, father, and infant (when possible) for genetic analysis, allowing for the investigation of gene-environment interactions.[5][6][9]

Data Analysis

The this compound utilized sophisticated statistical methods to analyze the vast amount of data collected. For studies on medication use, the primary analytical approach involved calculating odds ratios (ORs) and their 95% confidence intervals (CIs) to estimate the association between exposure to a specific medication and the occurrence of a particular birth defect. These analyses typically controlled for various potential confounding factors, such as maternal age, race/ethnicity, education level, and other co-exposures.